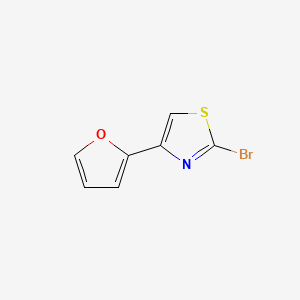

2-Bromo-4-(furan-2-yl)-1,3-thiazole

Description

Overview of 1,3-Thiazole Heterocycles: Historical Context and Fundamental Chemical Properties

Thiazole (B1198619), a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, holds a significant position in the field of chemistry. nih.goveurekaselect.com Its discovery and subsequent study, pioneered by the work of Hofmann and Hantsch, have paved the way for extensive research into its derivatives. nih.govresearchgate.net The 1,3-thiazole ring is an aromatic system, a characteristic that imparts considerable stability to the molecule. wikipedia.org This aromaticity arises from the delocalization of pi (π) electrons across the ring. researchgate.net

The fundamental chemical properties of thiazoles are influenced by the presence of the sulfur and nitrogen heteroatoms. The sulfur atom acts as an electron donor, while the more electronegative nitrogen atom has an electron-withdrawing effect. pharmaguideline.com This electronic arrangement influences the reactivity of the thiazole ring, making it susceptible to both electrophilic and nucleophilic attacks. pharmaguideline.com Electrophilic substitution reactions preferentially occur at the C5 position, which has the highest electron density. wikipedia.orgpharmaguideline.com

Interactive Data Table: Physical and Chemical Properties of 1,3-Thiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NS | wikipedia.orgnih.govnist.gov |

| Molecular Weight | 85.13 g/mol | nih.govpharmacompass.com |

| Appearance | Colorless to pale yellow liquid | wikipedia.orgnih.gov |

| Odor | Pyridine-like | wikipedia.org |

| Boiling Point | 116.8 °C (242.2 °F) | nih.gov |

| Density | 1.1998 g/mL | nih.gov |

| Aromaticity | Yes | researchgate.netwikipedia.org |

The Role of Thiazole Scaffolds in Modern Chemical Research

The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net This prevalence is due to the thiazole ring's ability to participate in various biological interactions. Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.govrjptonline.org

In drug discovery and development, the thiazole nucleus serves as a versatile building block for creating new therapeutic agents. nih.gov Its presence is noted in numerous FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the antifungal abafungin. nih.goveurekaselect.com The structural modifications of the thiazole ring allow for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov Researchers continue to explore the synthesis of novel thiazole derivatives to address the growing need for more effective and selective drugs. nih.govresearchgate.net The development of multi-targeted agents often incorporates the thiazole motif due to its broad spectrum of biological activities. researchgate.net

Rationale for Investigating Halogenated and Furan-Substituted Thiazole Systems

The investigation of halogenated and furan-substituted thiazole systems, such as 2-Bromo-4-(furan-2-yl)-1,3-thiazole, is driven by the desire to create novel molecules with unique chemical and biological properties. The introduction of different substituents onto the thiazole ring allows for the systematic modification of its electronic and steric characteristics.

The furan (B31954) ring, another five-membered heterocycle containing an oxygen atom, is known for its electron-donating properties due to the delocalization of one of the oxygen's lone pairs of electrons into the aromatic system. wikipedia.orgquora.com When attached to the thiazole ring, the furan substituent can increase the electron density of the thiazole system, potentially influencing its reactivity in electrophilic substitution reactions. wikipedia.orgpearson.com

Conversely, the bromo substituent is an electron-withdrawing group due to the high electronegativity of the bromine atom. science.gov The presence of a bromine atom at the C2 position of the thiazole ring decreases the electron density of the ring, making it more susceptible to nucleophilic attack. pharmaguideline.com The steric bulk of the bromine atom can also influence the molecule's conformation and its ability to interact with biological targets. researchgate.net The combination of an electron-donating furan ring and an electron-withdrawing bromo group on the same thiazole scaffold creates a unique electronic environment that can lead to novel chemical reactivity and biological activity.

The distinct electronic nature of the 2-bromo-4-(furan-2-yl)-1,3-thiazole framework suggests a wide range of potential chemical transformations. The bromine atom at the C2 position can serve as a leaving group in various cross-coupling reactions, allowing for the introduction of a diverse array of functional groups at this position. This versatility makes it a valuable intermediate for the synthesis of more complex molecules. nih.gov

From a biological perspective, the combination of the thiazole, furan, and bromo moieties offers multiple points of interaction with biological macromolecules. The thiazole ring itself is a known pharmacophore, and the furan and bromo substituents can further enhance or modulate this activity. researchgate.net For instance, halogenated thiazoles have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The furan ring can also contribute to biological activity, as seen in various natural products and synthetic compounds. nih.gov The unique combination of these three components in 2-bromo-4-(furan-2-yl)-1,3-thiazole derivatives presents a promising avenue for the discovery of new therapeutic agents with novel mechanisms of action. researchgate.netwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFWLSRDFTVPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653414 | |

| Record name | 2-Bromo-4-(furan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917566-86-0 | |

| Record name | 2-Bromo-4-(furan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Furan 2 Yl 1,3 Thiazole and Its Precursors

Strategies for the Construction of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a cornerstone of this synthesis, with the Hantzsch thiazole (B1198619) synthesis being the most prominent and widely adapted method. This approach and its variations allow for the efficient assembly of the furan-substituted thiazole precursor.

Hantzsch Thiazole Synthesis and its Adaptations for Furan-Substituted Thiazoles

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. nih.gov The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govwikipedia.org For the synthesis of the 4-(furan-2-yl)-1,3-thiazole precursor, the key starting materials are an α-haloketone bearing a furan (B31954) moiety and a suitable thioamide.

The most common α-haloketone used for this purpose is 2-bromo-1-(furan-2-yl)ethanone. This reactant provides the furan substituent at the desired C4 position of the resulting thiazole ring. The thioamide component can be varied, but thioformamide (B92385) would be used to yield the unsubstituted 4-(furan-2-yl)-1,3-thiazole directly. However, using more accessible thioamide equivalents like thiourea (B124793) or thiosemicarbazide (B42300) is more common, leading to an intermediate that can be subsequently modified.

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. wikipedia.org This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. The aromaticity of the thiazole product is a significant driving force for this reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Description |

| 2-Bromo-1-(furan-2-yl)ethanone | Thioformamide | 4-(Furan-2-yl)-1,3-thiazole | Direct formation of the unsubstituted thiazole core. |

| 2-Bromo-1-(furan-2-yl)ethanone | Thiourea | 2-Amino-4-(furan-2-yl)-1,3-thiazole | Forms an amino-substituted precursor. nih.gov |

| 2-Bromo-1-(furan-2-yl)ethanone | Thiosemicarbazide | 2-Hydrazinyl-4-(furan-2-yl)-1,3-thiazole | Forms a hydrazinyl-substituted precursor. researchgate.net |

Ring-Closure Reactions Employing Thiosemicarbazides/Thioureas and α-Halocarbonyl Compounds

A widely used adaptation of the Hantzsch synthesis involves the use of thiourea or thiosemicarbazide in place of simple thioamides. nih.govresearchgate.net This approach is often more practical due to the stability and commercial availability of these reagents. When 2-bromo-1-(furan-2-yl)ethanone is reacted with thiourea, the initial product is 2-amino-4-(furan-2-yl)-1,3-thiazole. nih.gov Similarly, using thiosemicarbazide yields 2-hydrazinyl-4-(furan-2-yl)-1,3-thiazole. researchgate.netorganic-chemistry.org

These resulting 2-substituted thiazoles are crucial intermediates. The amino group in 2-amino-4-(furan-2-yl)-1,3-thiazole can be removed or replaced in a subsequent step to yield the target precursor or can be directly converted to the bromo-derivative via a Sandmeyer-type reaction, which will be discussed in section 2.2.1. The reaction between the α-haloketone and thiourea is robust and can be carried out under various conditions, including in solvents like ethanol, often with heating to drive the reaction to completion. nih.gov

One-Pot Synthetic Procedures for Thiazole Derivatives

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for thiazole derivatives. researchgate.netrsc.org These methods combine multiple reaction steps into a single process without isolating the intermediates. For instance, a three-component one-pot condensation can be performed using an α-haloketone, a thioamide source (like thiourea or thiosemicarbazide), and another reactant in the presence of a catalyst. rsc.org

Several catalysts have been reported to facilitate these one-pot reactions, including reusable heterogeneous catalysts like copper silicate (B1173343) or silica-supported tungstosilisic acid. nih.govrsc.org These catalysts can lead to higher yields, shorter reaction times, and milder, more environmentally friendly reaction conditions. rsc.org For example, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds can proceed smoothly at room temperature to give complex thiazole derivatives in excellent yields. researchgate.net This demonstrates the potential for applying similar one-pot strategies to the synthesis of 4-(furan-2-yl)-1,3-thiazole derivatives.

Introduction of the Bromo Substituent at the C2 Position of the Thiazole Ring

Once the 4-(furan-2-yl)-1,3-thiazole scaffold is constructed, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic nature of the thiazole ring dictates the reactivity of its carbon atoms, and specific methods are required to achieve bromination at the desired position.

Regioselective Bromination Techniques (e.g., utilizing n-butyl nitrite (B80452) and CuBr)

The most direct route to 2-bromo-4-(furan-2-yl)-1,3-thiazole starts from the 2-amino-4-(furan-2-yl)-1,3-thiazole intermediate. The amino group at the C2 position can be converted to a bromine atom via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amino group, followed by substitution with a bromide ion, typically from a copper(I) bromide (CuBr) salt. nih.gov

The reaction is performed by treating the 2-aminothiazole (B372263) derivative with a diazotizing agent, such as n-butyl nitrite or tert-butyl nitrite, in the presence of CuBr. nih.gov The n-butyl nitrite reacts with the amino group to form a diazonium salt intermediate. This intermediate is unstable and readily decomposes, releasing nitrogen gas and generating a thiazol-2-yl radical or cation, which is then captured by the bromide from the copper salt to form the final 2-bromo-thiazole product. utm.my

Studies on related 2-aminothiazole systems have shown that using CuBr as the bromine source in conjunction with n-butyl nitrite is highly efficient and regioselective for the C2 position, often providing near-quantitative yields. nih.gov The reaction is typically carried out in an organic solvent like acetonitrile (B52724) and may require gentle heating to ensure completion. nih.gov

Table of Reagents for Sandmeyer-Type Bromination

| Reagent | Role | Outcome | Reference |

|---|---|---|---|

| 2-Amino-4-(aryl)-1,3-thiazole | Starting Material | Precursor for diazotization | nih.gov |

| n-Butyl nitrite | Diazotizing Agent | Forms the diazonium salt intermediate | nih.gov |

| Copper(I) Bromide (CuBr) | Bromide Source & Catalyst | Delivers bromide to the C2 position | nih.gov |

Bromination with N-Bromosuccinimide (NBS) in Related Thiazole Systems

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. nih.govrsc.org For thiazole systems, the position of bromination with NBS depends on the substituents already present on the ring and the reaction conditions. Electron-rich aromatic systems are readily brominated by NBS. nih.gov

In the context of 4-(furan-2-yl)-1,3-thiazole, direct bromination with NBS would likely lead to substitution at the most nucleophilic position. The C5 position of the thiazole ring is often susceptible to electrophilic attack. Furthermore, the furan ring itself is highly activated towards electrophilic substitution, primarily at its C5 position. Therefore, using NBS on an unsubstituted 4-(furan-2-yl)-1,3-thiazole might not be regioselective for the desired C2 position and could lead to a mixture of products, including bromination on the furan ring or the C5 position of the thiazole. organic-chemistry.org

However, in some heterocyclic systems, NBS has been used in oxidative cyclization reactions to form the thiazole ring itself, for example, from aryl thioureas. researchgate.net While not a direct bromination of the pre-formed thiazole, this highlights the versatility of NBS in synthetic routes involving thiazoles. For the specific goal of producing 2-bromo-4-(furan-2-yl)-1,3-thiazole, the Sandmeyer reaction on the corresponding 2-amino precursor remains the more reliable and regioselective method. nih.gov

Preparation of Furan-2-yl Moieties for Thiazole Annulation

The successful synthesis of the target thiazole is contingent on the availability of suitable furan-2-yl precursors for the Hantzsch cyclization. The key intermediate required is an α-haloketone, specifically 2-bromoacetylfuran.

The synthesis of 2-bromoacetylfuran can be achieved through the bromination of 2-acetylfuran (B1664036). This reaction is typically carried out using elemental bromine in a suitable solvent such as chloroform. An alternative approach involves the reaction of a furan-2-yl ketone with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to furnish the corresponding 2-amino-4-substituted-1,3-thiazole. researchgate.net Another reported method for generating an α-functionalized ketone suitable for reaction with thiourea involves treating a ketone like 2-acetylfuran with hydroxyl-(tosyloxy)-iodobenzene (HTIB), which provides the 2-tosyloxyacetylfuran intermediate. researchgate.net

Derivatization Strategies of 2-Bromo-4-(furan-2-yl)-1,3-thiazole

The presence of three distinct reactive sites—the C2-bromo position, the furan ring, and the C5 position of the thiazole ring—allows for a wide range of derivatization strategies to generate a library of novel compounds.

Substitution Reactions at the C2-Bromo Position (e.g., Nucleophilic Substitution)

The bromine atom at the C2 position of the thiazole ring is susceptible to replacement by various nucleophiles, making it a versatile handle for diversification. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 2-bromothiazole (B21250) with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to couple aryl and heteroaryl groups to the C2 position of thiazole rings. nih.govnih.govrsc.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Coupling Reaction | Reagents & Conditions | Result |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | Formation of a new C-C bond, replacing Br with an aryl/heteroaryl group. |

Other nucleophilic substitution reactions are also possible. The SNAr (Nucleophilic Aromatic Substitution) mechanism can occur, especially with strong nucleophiles, where the nucleophile attacks the C2 carbon, leading to the displacement of the bromide ion. researchgate.net The rate and feasibility of these reactions depend on the nature of the nucleophile and the reaction conditions. chemguide.co.ukmasterorganicchemistry.combyjus.comlibretexts.org

Transformations Involving the Furan-2-yl Ring (e.g., Electrophilic Aromatic Substitution on Furan)

The furan ring is an electron-rich heterocycle and is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609). chemicalbook.compearson.com Reactions typically occur preferentially at the C5 position (the position adjacent to the oxygen and opposite the thiazole substituent), as the carbocation intermediate formed by attack at this position is better stabilized by resonance. chemicalbook.commatanginicollege.ac.in

Common electrophilic substitution reactions that can be performed on the furan moiety include:

Nitration: Introduction of a nitro group (-NO₂), usually with a mild nitrating agent like acetyl nitrate (B79036) to avoid ring degradation.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), typically using an acid anhydride (B1165640) or acyl chloride with a mild Lewis acid catalyst. youtube.com

Formylation: Introduction of a formyl group (-CHO) via the Vilsmeier-Haack reaction (using POCl₃ and DMF).

These transformations allow for the introduction of a wide range of functional groups onto the furan ring, further expanding the chemical diversity of the derivatives. slideshare.net

Functionalization of the Thiazole Ring at C4 and C5 Positions

While the C4 position is substituted with the furan ring, the C5 position of the thiazole ring remains a potential site for functionalization. The hydrogen at C5 can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a nucleophilic organolithium species. This intermediate can then be quenched with various electrophiles to introduce substituents at the C5 position.

This lithiation-electrophilic quench sequence allows for the introduction of a variety of functional groups, including:

Alkyl groups (using alkyl halides)

Carbonyl groups (using CO₂ to form a carboxylic acid, or an aldehyde/ketone)

Silyl (B83357) groups (using silyl chlorides)

The reactivity of the C5 proton can be influenced by the substituents at C2 and C4. The successful functionalization at this position has been documented for various thiazole derivatives. researchgate.net Furthermore, novel synthetic strategies have shown that sulfone groups can be installed on the thiazole ring, acting as versatile leaving groups for SNAr reactions, metal-catalyzed couplings, and radical alkylations, demonstrating the potential for diverse functionalization. researchgate.netrsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Furan 2 Yl 1,3 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while coupling constants (J), in Hertz (Hz), reveal the connectivity between neighboring atoms.

In the ¹H NMR spectrum, the thiazole (B1198619) proton typically appears as a singlet, with its chemical shift influenced by the surrounding substituents. The furan (B31954) protons exhibit characteristic coupling patterns. For instance, in a related compound, 2-bromo-4-phenyl-1,3-thiazole, the thiazole proton appears as a singlet at 8.16 ppm. nih.govresearchgate.net The protons on the phenyl ring show multiplets between 7.40 and 7.92 ppm. nih.govresearchgate.net For 2-Bromo-4-(furan-2-yl)-1,3-thiazole, the furan protons would be expected in a similar aromatic region, with specific splitting patterns determined by their relative positions.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom bonded to the bromine in the thiazole ring is expected to be significantly deshielded. In 2-bromothiazole (B21250), the carbon atoms of the thiazole ring resonate at specific chemical shifts, which are influenced by the bromine substituent. chemicalbook.com For 2-Bromo-4-(furan-2-yl)-1,3-thiazole, distinct signals for each of the seven carbon atoms would be observed, allowing for unambiguous structural assignment and differentiation from potential isomers, such as those where the furan ring is attached at a different position on the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-(furan-2-yl)-1,3-thiazole

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Thiazole-H5 | Singlet | |

| Furan-H3' | Doublet of doublets | |

| Furan-H4' | Doublet of doubleaments | |

| Furan-H5' | Doublet of doublets | |

| Thiazole-C2 | Deshielded due to Br | |

| Thiazole-C4 | ||

| Thiazole-C5 | ||

| Furan-C2' | ||

| Furan-C3' | ||

| Furan-C4' | ||

| Furan-C5' |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual experimental spectrum.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.comyoutube.com For 2-Bromo-4-(furan-2-yl)-1,3-thiazole, COSY would show correlations between the coupled protons on the furan ring, helping to assign their specific positions. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). youtube.comyoutube.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the thiazole proton would correlate with the signal for the C5 carbon of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for connecting the furan and thiazole rings. For instance, the thiazole H5 proton would show a correlation to the C2' and C5' carbons of the furan ring, and the furan protons would show correlations to the C4 carbon of the thiazole ring, confirming the point of attachment between the two heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become protonated (or deprotonated), forming ions that can be detected by the mass spectrometer. For 2-Bromo-4-(furan-2-yl)-1,3-thiazole, ESI-MS would be expected to show a prominent protonated molecular ion peak ([M+H]⁺). The high-resolution measurement of this peak would provide the exact mass, confirming the molecular formula C₇H₄BrNOS. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. A heated stream of metastable gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization of the analyte molecules. DART-MS is a rapid and efficient method for obtaining mass spectra and could be used as a quick screening tool to confirm the molecular weight of 2-Bromo-4-(furan-2-yl)-1,3-thiazole.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds. researchgate.net

For 2-Bromo-4-(furan-2-yl)-1,3-thiazole, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole and furan rings.

Table 2: Characteristic FT-IR Absorption Bands for 2-Bromo-4-(furan-2-yl)-1,3-thiazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretching | Aromatic (Thiazole and Furan) |

| ~1600-1450 | C=C and C=N stretching | Aromatic Rings (Thiazole and Furan) |

| ~1250-1020 | C-O-C stretching | Furan Ring |

| ~880-740 | C-H out-of-plane bending | Substituted Furan |

| ~600-500 | C-Br stretching | Bromo group |

The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the presence of the furan and thiazole rings, as well as the carbon-bromine bond, thus supporting the proposed structure. nih.govresearchgate.net

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For a compound like 2-Bromo-4-(furan-2-yl)-1,3-thiazole, which contains both furan and thiazole rings, the UV-Visible spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the conjugated π-system of the aromatic rings. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms in the thiazole ring and the oxygen atom in the furan ring) to an anti-bonding π* orbital. The solvent used for the analysis can influence the position and intensity of these absorption bands.

Without experimental data, a data table for the electronic transitions of 2-Bromo-4-(furan-2-yl)-1,3-thiazole cannot be generated.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular geometry and the packing of 2-Bromo-4-(furan-2-yl)-1,3-thiazole molecules in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole would yield a detailed table of all bond lengths, bond angles, and dihedral angles within the molecule. This data would provide insight into the hybridization of the atoms and the degree of electron delocalization within the furan and thiazole rings. For instance, the C-C bond lengths within the furan and thiazole rings would be expected to be intermediate between single and double bonds, indicative of their aromatic character. The bond angles would reveal the geometry around each atom, and the dihedral angles would describe the relative orientation of the furan and thiazole rings.

As no crystallographic data has been published for this compound, a table of its bond lengths and angles cannot be provided.

Investigation of Intermolecular Interactions (e.g., π···π stacking, halogen bonding, S···Br contacts)

In the solid state, molecules of 2-Bromo-4-(furan-2-yl)-1,3-thiazole would be held together by a variety of intermolecular forces. X-ray crystallography would allow for the detailed analysis of these interactions. Potential interactions could include:

π···π stacking: The aromatic furan and thiazole rings could stack on top of each other, an interaction that helps to stabilize the crystal structure. The distance and offset between the stacked rings would be determined from the crystallographic data.

Halogen bonding: The bromine atom, with its electropositive region (σ-hole), could form a halogen bond with an electron-rich atom, such as the nitrogen or sulfur atom of a neighboring thiazole ring.

Without a determined crystal structure, the specific intermolecular interactions for 2-Bromo-4-(furan-2-yl)-1,3-thiazole remain unknown.

Computational and Theoretical Investigations of 2 Bromo 4 Furan 2 Yl 1,3 Thiazole

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is a versatile and accurate tool for predicting a wide range of molecular properties.

Geometry Optimization and Energetic Analysis of Conformers

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a molecule like 2-Bromo-4-(furan-2-yl)-1,3-thiazole, which has a rotatable bond between the furan (B31954) and thiazole (B1198619) rings, multiple conformers (different spatial arrangements of the atoms) may exist.

DFT calculations would be employed to perform a full geometry optimization for all possible conformers. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. The relative energies of these optimized conformers would then be calculated to identify the most stable (lowest energy) conformer and the energy differences between it and any other higher-energy conformers. This analysis is critical as the geometry of the molecule influences its electronic and spectroscopic properties.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound and to aid in the assignment of the observed spectral bands.

Analysis of Electronic Properties: Frontier Molecular Orbitals (FMO) and Energy Gaps

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and provides a color-coded map where different colors represent regions of different electrostatic potential. Red regions typically indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. An MEP map for 2-Bromo-4-(furan-2-yl)-1,3-thiazole would reveal the most likely sites for intermolecular interactions.

Quantum-Chemical Calculations of Electron Density Distribution

Beyond the MEP map, more detailed quantum-chemical calculations can provide a quantitative analysis of the electron density distribution. This can involve methods like Natural Bond Orbital (NBO) analysis, which helps to understand charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. This analysis provides a deeper understanding of the electronic structure and bonding.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

To understand the electronic absorption properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT can predict the electronic transitions that occur when a molecule absorbs light in the ultraviolet-visible (UV-Vis) range.

TD-DFT calculations would provide the excitation energies and oscillator strengths for the electronic transitions of 2-Bromo-4-(furan-2-yl)-1,3-thiazole. This information allows for the theoretical prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax). Comparing the predicted spectrum with an experimentally measured one is a powerful way to validate the computational model and to understand the nature of the electronic transitions involved.

Molecular Dynamics Simulations for Conformational Behavior in Solution

There are no specific studies available in the scientific literature that have employed molecular dynamics (MD) simulations to investigate the conformational behavior of 2-Bromo-4-(furan-2-yl)-1,3-thiazole in solution.

MD simulations are a computational method used to analyze the physical movements of atoms and molecules. For other, more extensively studied thiazole derivatives, MD simulations have been utilized to understand their stability and flexibility, which are crucial for their interaction with biological systems. nih.gov These simulations can provide a detailed picture of how a molecule like a thiazole derivative might behave in a solvent, revealing its preferred shapes (conformers) and the dynamics of its structural changes over time. Such information is vital for understanding its pharmacokinetic and pharmacodynamic properties. The application of these methods to 2-Bromo-4-(furan-2-yl)-1,3-thiazole would be a valuable area for future research.

Molecular Docking Simulations to Investigate Binding Interactions with Macromolecular Targets

There is no specific information available in published scientific literature regarding molecular docking simulations of 2-Bromo-4-(furan-2-yl)-1,3-thiazole with any macromolecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is frequently used to predict the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme. For various other furan- and thiazole-containing compounds, molecular docking studies have been successfully used to identify potential biological targets and to elucidate the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that govern their binding. nih.govnih.govnih.gov These studies have been instrumental in guiding the development of new potential therapeutic agents. frontiersin.org Future in silico studies on 2-Bromo-4-(furan-2-yl)-1,3-thiazole could shed light on its potential biological activities.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Furan 2 Yl 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Thiazole (B1198619) Rings

The furan and thiazole rings in 2-bromo-4-(furan-2-yl)-1,3-thiazole exhibit distinct reactivity towards electrophiles, largely governed by the electron-donating or withdrawing nature of the heterocyclic systems and the substituents.

The furan ring is generally more susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom, which enhances the electron density of the ring. pearson.com This increased reactivity allows for electrophilic substitution to occur under milder conditions. pearson.com Typically, electrophilic attack on a furan ring preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is more effectively stabilized by resonance. pearson.comonlineorganicchemistrytutor.com In the case of 2-bromo-4-(furan-2-yl)-1,3-thiazole, the furan ring is already substituted at the 2-position, directing further electrophilic attack to the C5 position.

The thiazole ring, on the other hand, is generally less reactive towards electrophilic substitution than furan. The nitrogen atom in the thiazole ring deactivates the ring towards electrophilic attack. However, the presence of the electron-donating furan-2-yl group at the C4 position can influence the regioselectivity of substitution on the thiazole ring.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic substitution. This reactivity is analogous to that observed in other 2-halothiazoles. For instance, 2-bromo-4-phenyl-1,3-thiazole is synthesized from 2-amino-4-phenylthiazole (B127512) via a Sandmeyer-type reaction, highlighting the ability to introduce and potentially displace the bromo group. nih.govresearchgate.net

The carbon-bromine bond in 2-bromothiazoles can be cleaved and replaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C2 position, making it a valuable synthetic handle. For example, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) at low temperatures can lead to substitution at the C5 position, demonstrating the possibility of site-selective functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C2-Bromo Position

The C2-bromo functionality of 2-bromo-4-(furan-2-yl)-1,3-thiazole serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org This methodology has been successfully applied to various bromo-substituted heterocycles, including those containing furan and thiazole motifs, to synthesize complex biaryl and heteroaryl structures. nih.govjsynthchem.comrsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C2 position of the thiazole ring and a terminal alkyne. scirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govorganic-chemistry.org Room-temperature Sonogashira couplings of challenging aryl bromides have been achieved using air-stable, monoligated palladium precatalysts, offering high yields and excellent functional group tolerance. nih.gov This method provides a direct route to alkynyl-substituted thiazoles, which are valuable intermediates in medicinal chemistry and materials science. scirp.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-4-(furan-2-yl)-1,3-thiazole | nih.gov |

| Sonogashira | Terminal alkyne | [DTBNpP]Pd(crotyl)Cl / TMP | 2-Alkynyl-4-(furan-2-yl)-1,3-thiazole | nih.gov |

| Stille | Organostannane | [Pd(NCOC₂H₄CO)(PPh₃)₂Br] | 2-Aryl/Alkenyl-4-(furan-2-yl)-1,3-thiazole | rsc.org |

This table is illustrative and based on general methodologies for similar substrates.

Cycloaddition and Condensation Reactions

The furan and thiazole moieties of 2-bromo-4-(furan-2-yl)-1,3-thiazole can participate in cycloaddition and condensation reactions, leading to the formation of more complex polycyclic systems.

Furan rings can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.govnih.govresearchgate.net The reactivity of the furan ring in such reactions can be influenced by the electronic nature of its substituents. The thiazole unit can also undergo cycloaddition reactions. For example, thiazolium salts have been shown to participate in [3+2] cycloadditions with various electron-deficient partners. rsc.org

Condensation reactions involving the furan or thiazole ring can also occur. For instance, the synthesis of certain thiazole derivatives involves the condensation of thiourea (B124793) with α-bromo ketones. While not a direct reaction of the title compound, this illustrates the general reactivity of the thiazole core.

Studies on Dissociative Electron Attachment (DEA) Pathways and Bond Cleavages

While specific studies on the dissociative electron attachment (DEA) pathways of 2-bromo-4-(furan-2-yl)-1,3-thiazole are not extensively documented, research on similar halogenated heterocyclic compounds provides insights into potential fragmentation patterns. In DEA, low-energy electrons attach to a molecule, forming a transient negative ion that can then dissociate into a stable anion and a radical fragment.

For bromo-substituted aromatic compounds, the primary DEA channel often involves the cleavage of the carbon-bromine bond, leading to the formation of a bromide anion (Br⁻) and an aryl radical. The energy at which this dissociation occurs can provide information about the strength of the C-Br bond and the stability of the resulting radical.

Investigation of Reaction Mechanisms and Transition States

The mechanisms of the reactions discussed above have been the subject of extensive investigation.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex). youtube.com The regioselectivity is determined by the stability of this intermediate. pearson.comonlineorganicchemistrytutor.com

Nucleophilic Aromatic Substitution: These reactions can proceed through various mechanisms, including the SNAr pathway, which involves the formation of a Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura and Sonogashira reactions are well-established and involve a sequence of oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com The nature of the ligand on the palladium center plays a crucial role in the efficiency and scope of these reactions. nih.govrsc.org

Cycloaddition Reactions: The mechanisms of cycloaddition reactions are typically concerted, proceeding through a single cyclic transition state. However, stepwise mechanisms involving zwitterionic or diradical intermediates are also possible.

Computational studies using methods like Density Functional Theory (DFT) are often employed to investigate the transition states and reaction pathways of these transformations, providing valuable insights into the reactivity and selectivity observed experimentally.

Exploration of Biological Activities and Structure Activity Relationships Sar

In Vitro Antimicrobial Activities of 2-Bromo-4-(furan-2-yl)-1,3-thiazole and its Derivatives

The antimicrobial potential of thiazole (B1198619) derivatives is well-documented, with many compounds exhibiting a broad spectrum of activity. nih.govbiointerfaceresearch.com The incorporation of a furan (B31954) moiety and a bromine atom into the thiazole scaffold, as seen in 2-Bromo-4-(furan-2-yl)-1,3-thiazole, presents a unique chemical architecture that has prompted further investigation into its antimicrobial properties.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

Derivatives of 2-Bromo-4-(furan-2-yl)-1,3-thiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netscielo.br Studies have shown that modifications to the core structure can significantly influence the potency and spectrum of this activity. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their antibacterial effects against various strains, with some compounds showing significant inhibition zones comparable to or even exceeding that of the reference drug, ciprofloxacin. researchgate.net

The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, has been determined for several derivatives. In some cases, these values indicate potent activity, with certain compounds being more effective than standard antibiotics against specific bacterial strains. researchgate.netpolyu.edu.hk For example, specific thiazole-quinolinium derivatives have shown potent bactericidal activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and NDM-1 Escherichia coli. polyu.edu.hk The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiazole ring and associated moieties play a crucial role in determining the antibacterial potency. nih.govpolyu.edu.hk For example, the presence of a halogen, such as bromine or chlorine, on the phenyl ring of related thiazole compounds has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric (e.g., MIC, Zone of Inhibition) | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazole-Quinolinium Derivatives (e.g., 4a4, 4b4) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Potent bactericidal activity | polyu.edu.hk |

| Thiazole-Quinolinium Derivatives (e.g., 4a4, 4b4) | NDM-1 Escherichia coli | MIC | Good bactericidal activity | polyu.edu.hk |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | MIC | 16.1 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Escherichia coli | MIC | 16.1 µM | nih.gov |

| Pyrazolyl-thiazol-4-one derivative (7b) | S. aureus, E. coli, A. baumannii | MIC | 0.22 to 0.25 µg/mL | acs.org |

Antifungal Evaluation against Pathogenic Fungal Strains (e.g., Candida spp., Aspergillus spp.)

In addition to their antibacterial properties, derivatives of 2-Bromo-4-(furan-2-yl)-1,3-thiazole have been investigated for their efficacy against pathogenic fungal strains. Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant health threat, and the development of new antifungal agents is crucial. frontiersin.org

Several studies have demonstrated the antifungal potential of thiazole derivatives. researchgate.netnih.govmdpi.com For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to the standard antifungal drug fluconazole. nih.gov The presence of a furan ring in the molecular structure is also of interest, as some furan derivatives have been reported to exhibit antifungal properties. nih.gov

The antifungal activity of these compounds is often linked to their ability to interfere with essential fungal processes. For instance, some 1,3,4-thiadiazole (B1197879) derivatives, which share a similar heterocyclic core, have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Antifungal Activity of Selected Thiazole and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric (e.g., MIC) | Observed Activity | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | MIC | 15.3 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | MIC | 16.2 µM | nih.gov |

| 1,3,4-Thiadiazole derivative (3l) | Candida albicans ATCC 10231 | MIC | 5 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole derivative (3k) | Candida albicans ATCC 10231 | MIC | 10 µg/mL | mdpi.com |

| Pyrazolyl-thiazol-4-one derivative (7b) | C. albicans | MIC | 0.22 to 0.25 µg/mL | acs.org |

Mechanistic Insights into Antimicrobial Action (e.g., disruption of cell wall synthesis, enzyme inhibition)

Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For thiazole derivatives, several potential targets have been proposed. One key mechanism involves the inhibition of essential bacterial enzymes. Thiazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both of which are critical for bacterial survival. nih.gov

Another proposed mechanism is the disruption of the bacterial cell division machinery. For instance, certain thiazole-quinolinium derivatives have been shown to stimulate the polymerization of FtsZ, a protein that forms the Z-ring at the site of cell division. polyu.edu.hk By disrupting the normal dynamics of FtsZ assembly, these compounds inhibit bacterial cytokinesis, leading to cell death. polyu.edu.hk

In the context of antifungal activity, a primary mechanism for some related heterocyclic compounds is the disruption of cell wall synthesis. nih.gov For example, a 1,3,4-thiadiazole derivative was found to interfere with the biogenesis of the fungal cell wall, leading to morphological abnormalities and increased sensitivity to osmotic stress. nih.gov This was evidenced by an uneven distribution of chitin (B13524) and β(1→3) glucan, key components of the fungal cell wall. nih.gov However, this particular derivative did not affect ergosterol content, suggesting a different mechanism from azole antifungals. nih.gov

In Vitro Antiproliferative/Anticancer Activities against Cancer Cell Lines

The thiazole scaffold is a prominent feature in a number of anticancer agents, and derivatives of 2-Bromo-4-(furan-2-yl)-1,3-thiazole have also been explored for their potential in this therapeutic area. nih.govresearchgate.net

Cytotoxicity Screening using Standard Cell Lines (e.g., MCF-7, HepG-2, A549)

A variety of thiazole derivatives have been screened for their cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). nih.govrsc.org These studies have identified several compounds with potent antiproliferative activity. nih.govmdpi.com

For example, a novel series of thiazole-naphthalene derivatives exhibited moderate to potent activity against MCF-7 and A549 cells. nih.gov One compound in this series, designated 5b, was particularly active, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM against MCF-7 and A549 cells, respectively. nih.gov Similarly, other studies have reported thiazole derivatives with significant cytotoxic effects against MCF-7 and HepG-2 cell lines. mdpi.com The structure-activity relationship in this context often depends on the specific substituents attached to the thiazole ring. For instance, in one study, a derivative with an ethoxy group and a free amine on the thiazole ring showed the highest activity. nih.gov

Cytotoxicity of Selected Thiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity Metric (IC50) | Observed Activity (µM) | Reference |

|---|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 | IC50 | 0.48 ± 0.03 | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | IC50 | 0.97 ± 0.13 | nih.gov |

| Thiazole derivative (4c) | MCF-7 | IC50 | 2.57 ± 0.16 | mdpi.com |

| Thiazole derivative (4c) | HepG-2 | IC50 | 7.26 ± 0.44 | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 | IC50 | 10.5 | nih.gov |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone (B49325) (7a) | A549 | IC50 | 42.7 µg/ml | nih.gov |

Investigation of Potential Mechanisms of Action (e.g., tubulin polymerization inhibition)

A key mechanism by which many thiazole-containing compounds exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, which are formed by the polymerization of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

Several studies have confirmed that thiazole derivatives can act as tubulin polymerization inhibitors. nih.govnih.govfrontiersin.org For example, the highly active thiazole-naphthalene derivative 5b was found to significantly inhibit tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 µM). nih.gov Further cellular mechanism studies revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cancer cells. nih.gov Molecular modeling studies have suggested that these compounds bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov

Antioxidant Activity Assessment (e.g., DPPH and Hydroxyl Radical Scavenging Assays)

The evaluation of antioxidant activity is crucial in drug discovery, as oxidative stress is implicated in numerous pathological conditions. The thiazole nucleus, a core component of 2-Bromo-4-(furan-2-yl)-1,3-thiazole, is recognized as a valuable scaffold in the development of compounds with therapeutic potential, including antioxidant effects. nih.govresearchgate.net Similarly, furan-containing structures are investigated for their biological activities. nih.govresearchgate.net

The antioxidant capacity of thiazole derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. While specific DPPH assay results for 2-Bromo-4-(furan-2-yl)-1,3-thiazole are not detailed in the reviewed literature, studies on analogous compounds provide insight. For instance, a series of novel thiazole derivatives containing furan and imidazole (B134444) scaffolds were synthesized and showed promising antioxidant activities in a phosphomolybdate assay. nih.gov Another study on 4-thiomethyl-functionalised 1,3-thiazoles reported high DPPH radical inhibition, with levels ranging from 70-98%. nih.gov

Advanced Applications in Chemical Sciences

Role as a Substrate in Transition Metal Catalysis (e.g., Suzuki-Miyaura, other cross-coupling reactions)

While heterocyclic compounds containing nitrogen and sulfur can act as ligands in organometallic chemistry, the primary and most significant role of 2-bromo-4-(furan-2-yl)-1,3-thiazole in transition metal catalysis is that of a key substrate in cross-coupling reactions. The carbon-bromine bond at the 2-position of the thiazole (B1198619) ring is a prime reactive site for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for creating biaryl compounds and other conjugated systems. rsc.org In this context, 2-bromo-4-(furan-2-yl)-1,3-thiazole serves as the electrophilic partner. The reaction involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) and subsequent reductive elimination to yield the coupled product. This versatility allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 2-position of the thiazole ring. researchgate.netnih.gov

The reactivity of halogenated heterocycles in such couplings is well-documented, with bromides offering a good balance of reactivity and stability. rsc.org The general conditions for these reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. organic-chemistry.orgnih.govcapes.gov.br The ability to selectively react at the C-Br bond makes this compound an excellent building block for combinatorial chemistry and the targeted synthesis of complex molecules.

While thiazole-containing molecules can be specifically designed as ligands for palladium catalysts, the documented applications for 2-bromo-4-(furan-2-yl)-1,3-thiazole overwhelmingly emphasize its function as a versatile electrophilic substrate for building molecular complexity. researchgate.netresearchgate.net

| Reaction Type | Role of 2-Bromo-4-(furan-2-yl)-1,3-thiazole | Typical Catalyst/Reagents | Resulting Transformation |

| Suzuki-Miyaura Coupling | Electrophilic Substrate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Aryl/Vinyl Boronic Acid | Replacement of the bromine atom with an aryl or vinyl group. |

| Heck Coupling | Electrophilic Substrate | Pd(0) catalyst, Base, Alkene | Replacement of the bromine atom with an alkenyl group. |

| Sonogashira Coupling | Electrophilic Substrate | Pd(0) catalyst, Copper(I) co-catalyst, Base, Terminal Alkyne | Replacement of the bromine atom with an alkynyl group. |

Potential in Agrochemical Development (e.g., as fungicide precursors)

The thiazole ring is a recognized pharmacophore in numerous biologically active compounds, including fungicides. researchgate.net Derivatives incorporating both thiazole and furan (B31954) moieties are subjects of significant research for the development of new agrochemical agents due to their promising antimicrobial and antifungal properties. nih.govacs.org The fungicidal activity often stems from the ability of the heterocyclic system to interact with essential biological targets in pathogenic fungi, such as enzymes involved in cell wall synthesis or sterol biosynthesis. nih.govnih.gov

Research has shown that hybrid molecules containing a furan-thiazole core exhibit potent activity against various fungal and microbial strains. For instance, the compound 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which contains the central 4-(furan-2-yl)-thiazole structure, demonstrated high potency against a range of microorganisms, with efficacy comparable to the commercial fungicide ketoconazole. nih.govacs.org This highlights the potential of the 2-bromo-4-(furan-2-yl)-1,3-thiazole scaffold as a precursor for novel fungicides. The bromine atom provides a convenient handle for synthetic modification, allowing for the introduction of other bioactive fragments to enhance potency and spectrum of activity.

The development of new antifungal agents is critical to combat the rise of resistant fungal strains. frontiersin.orgwjpmr.com The exploration of furan-thiazole derivatives as fungicide precursors represents a promising avenue for discovering next-generation crop protection chemicals.

| Related Compound Class | Target Organism(s) | Observed Activity | Reference |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | Promising anti-Candida activity, with MIC values lower than fluconazole. nih.gov | nih.gov |

| 4-(Furan-2-yl)-thiazole-pyrazoline hybrids | Candida albicans, Saccharomyces cerevisiae | High potency, comparable to ketoconazole. nih.govacs.org | nih.govacs.org |

| 1,3,4-Thiadiazole (B1197879) derivatives | Pathogenic fungi | Fungistatic or fungicidal activity. nih.gov | nih.gov |

| Substituted Thiazole Derivatives | C. neoformans, C. albicans | Moderate to promising antifungal activity. researchgate.net | researchgate.net |

Use as Building Blocks in the Synthesis of Complex Heterocyclic Systems and Molecular Hybridization Approaches

2-Bromo-4-(furan-2-yl)-1,3-thiazole is a highly valuable building block for the synthesis of more elaborate heterocyclic structures. Its utility stems from the predictable reactivity of the C-Br bond and the stable, aromatic nature of the furan-thiazole core. This allows chemists to use it as a scaffold upon which further complexity can be built.

The primary method for its use as a building block is through transition metal-catalyzed cross-coupling reactions, as detailed in section 7.1. By replacing the bromine atom, a vast library of 2-substituted-4-(furan-2-yl)-1,3-thiazoles can be generated. This strategy is central to molecular hybridization , an approach where two or more distinct pharmacophores are combined into a single molecule. The goal is to create hybrid compounds that may exhibit enhanced activity, a broader spectrum of action, or a novel mechanism of action compared to the individual components.

For example, the furan-thiazole moiety from 2-bromo-4-(furan-2-yl)-1,3-thiazole can be coupled with other heterocyclic systems known for their biological activity, such as pyrazolines, pyridines, or other thiazoles. nih.govnih.gov The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, often starts with an α-haloketone and a thioamide. nih.govnih.gov Conversely, having a pre-formed brominated thiazole like 2-bromo-4-(furan-2-yl)-1,3-thiazole allows for post-synthesis modification, offering a more flexible and modular approach to creating complex molecules. This modularity is highly advantageous in medicinal chemistry and materials science for rapidly generating and screening new compounds with desired properties.

| Synthetic Approach | Starting Material | Key Transformation | Resulting Complex System |

| Molecular Hybridization via Suzuki Coupling | 2-Bromo-4-(aryl)-1,3-thiazole | Palladium-catalyzed coupling with a heterocyclic boronic acid | Bi-heterocyclic or poly-heterocyclic systems (e.g., Thiazolyl-quinazolines). mdpi.com |

| Sequential Halogenation/Coupling | Dibromothiazole | Selective cross-coupling at one bromine, followed by reaction at the second | Asymmetrically substituted bis-thiazoles. nih.gov |

| Hantzsch-type Condensation | Thioamide and α-haloketone | Cyclocondensation | Formation of a new thiazole ring fused or linked to another system. nih.govresearchgate.net |

| Molecular Hybridization | 5-(Furan-2-yl)-pyrazole-carbothioamide | Reaction with a phenacyl bromide | Furan-pyrazole-thiazole hybrid molecules. nih.govacs.org |

Future Research Directions and Perspectives

Design and Synthesis of Novel Derivatives with Tuned Electronic and Steric Properties

The inherent structure of 2-bromo-4-(furan-2-yl)-1,3-thiazole provides a versatile platform for the design and synthesis of a diverse library of new derivatives. Future efforts will likely focus on strategically modifying the molecule to fine-tune its electronic and steric properties, thereby influencing its reactivity and biological activity.

Key to this endeavor is the functionalization at the bromine-bearing C2 position of the thiazole (B1198619) ring and various positions on the furan (B31954) moiety. The introduction of different substituents will allow for a systematic investigation of structure-activity relationships (SAR). For instance, replacing the bromine atom with various aryl, alkyl, or heterocyclic groups through cross-coupling reactions can significantly alter the molecule's electronic landscape. Similarly, substitution on the furan ring can modulate steric bulk and hydrogen bonding capabilities. The goal is to create a portfolio of derivatives with a wide range of electronic and steric profiles, which can then be screened for various applications.

Advanced Mechanistic Studies on Chemical Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of 2-bromo-4-(furan-2-yl)-1,3-thiazole and its derivatives is paramount for their rational design and application. Advanced mechanistic studies will be crucial in elucidating the underlying principles governing their behavior.

Future research will likely employ a combination of experimental and computational methods to probe reaction mechanisms. rsc.org For example, kinetic studies, isotopic labeling, and in-situ spectroscopic techniques can provide valuable insights into the transition states and intermediates of reactions involving the thiazole and furan rings. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental findings by modeling reaction pathways and predicting reactivity. rsc.org

In the context of biological interactions, detailed mechanistic studies will aim to identify specific molecular targets. rsc.org Techniques like molecular docking and molecular dynamics simulations can predict the binding modes of these compounds with proteins and other biological macromolecules. rsc.orgnih.gov These computational approaches, combined with experimental validation through assays, will be instrumental in understanding the basis of any observed biological activity and in designing more potent and selective agents.

Exploration of New Application Areas in Materials Science or Analytical Chemistry

Beyond its potential in medicinal chemistry, the unique structural features of 2-bromo-4-(furan-2-yl)-1,3-thiazole make it an attractive candidate for applications in materials science and analytical chemistry. The conjugated system formed by the furan and thiazole rings suggests potential for interesting photophysical properties. nih.gov

Future research could explore the synthesis of polymers or oligomers incorporating this thiazole-furan motif. These materials might exhibit novel electronic or optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bromine atom also provides a handle for further polymerization reactions.

In analytical chemistry, derivatives of 2-bromo-4-(furan-2-yl)-1,3-thiazole could be developed as novel sensors or probes. By attaching specific recognition elements, these molecules could be designed to selectively bind to certain analytes, leading to a detectable change in their spectroscopic or electrochemical properties.

Development of Sustainable and Efficient Synthetic Routes

The advancement of green chemistry principles is a critical aspect of modern chemical research. nih.gov Future work on 2-bromo-4-(furan-2-yl)-1,3-thiazole will undoubtedly focus on developing more sustainable and efficient synthetic routes for its preparation and the synthesis of its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(furan-2-yl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a modified Sandmeyer-type reaction. A thiazole precursor (e.g., 4-(furan-2-yl)-2-aminothiazole) is treated with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane:ethyl acetate eluent) . Yield optimization requires strict control of stoichiometry (1:1.6 molar ratio of precursor to CuBr) and reaction time (~15 min). IR and ¹H NMR (DMSO-d₆) confirm bromine incorporation and furan-thiazole connectivity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., furan C–H coupling at δ ~6.3–7.4 ppm).

- X-ray crystallography : For absolute configuration determination. Data collection at 120 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXTL software can resolve torsional angles (e.g., thiazole-furan dihedral angles ~7–36°) .

- Elemental analysis : To confirm purity (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or intermolecular interactions for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) identifies π–π stacking (e.g., centroid distances ~3.8 Å) and halogen bonding (S···Br interactions ~3.54 Å). Discrepancies in literature bond lengths (e.g., C–Br vs. C–S) are addressed by refining anisotropic displacement parameters and validating against databases like Cambridge Structural Database (CSD). SHELXL refinement with R-factors <0.05 ensures accuracy .

Q. What experimental strategies can elucidate the biological activity of 2-Bromo-4-(furan-2-yl)-1,3-thiazole, particularly in cancer models?

- Methodological Answer :

- Cytotoxicity assays : Use MTT/WST-1 protocols on HT-29 (colon) or Jurkat (leukemia) cells, with cisplatin as a positive control. Measure IC₅₀ values (<10 μM indicates high potency) .

- Mechanistic studies : Employ flow cytometry to assess apoptosis (Annexin V/PI staining) and necrosis (LDH release). Monitor immune modulation via ELISA for cytokines (e.g., TNF-α, IL-10) .

- SAR analysis : Compare with analogs (e.g., 2-Bromo-4-phenyl-thiazole) to identify critical substituents (bromo for electrophilicity; furan for π-stacking) .

Q. How can computational methods predict reactivity or binding modes of this compound in drug design?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., Topoisomerase I). The furan ring may engage in hydrophobic pockets, while bromine participates in halogen bonding .

- DFT calculations : Calculate Fukui indices to identify electrophilic centers (C-2 bromine as a reactive site for nucleophilic substitution) .

Data Contradiction Resolution

Q. How to address conflicting reports on the antimicrobial vs. anticancer efficacy of thiazole derivatives like this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., Gram-negative vs. Gram-positive bacteria) and culture conditions (aerobic vs. anaerobic).

- Purity verification : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .

- Dose-response profiling : Compare IC₅₀ values across studies; discrepancies may arise from threshold effects (e.g., antimicrobial activity at >50 μM vs. anticancer at <10 μM) .

Experimental Design Considerations

Q. What precautions are critical when handling 2-Bromo-4-(furan-2-yl)-1,3-thiazole in air/moisture-sensitive reactions?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent bromine hydrolysis .

- Reaction setup : Use Schlenk lines for anhydrous solvents (e.g., acetonitrile dried over CaH₂). Monitor reaction progress via TLC to avoid over-bromination .

Advanced Analytical Techniques

Q. How can NMR relaxation studies or dynamic simulations improve understanding of this compound’s conformational flexibility?

- Methodological Answer :

- NOESY/ROESY : Detect through-space correlations between furan and thiazole protons to assess intramolecular motion.

- MD simulations : Use AMBER/CHARMM to model torsional dynamics (e.g., furan-thiazole dihedral angle fluctuations) under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.